molecular formula C15H14N4OS B2742137 N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide CAS No. 2379996-55-9

N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2742137
CAS No.: 2379996-55-9
M. Wt: 298.36
InChI Key: GGQFWIMQHPHFJA-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide is a compound that combines the structural features of benzyltriazole and thiophene carboxamide. Benzyltriazole is known for its diverse applications in medicinal chemistry and material sciences, while thiophene derivatives are recognized for their biological and industrial significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide typically involves the reaction of benzyltriazole with thiophene-2-carboxylic acid. The reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzyltriazole moiety can interact with enzymes and receptors through π-π stacking and hydrogen bonding, while the thiophene ring can participate in electron-donating or electron-withdrawing interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide is unique due to its combined structural features, which allow it to exhibit a broader range of biological activities compared to its individual components. The presence of both benzyltriazole and thiophene moieties enhances its potential for diverse applications in medicinal chemistry and material sciences .

Properties

IUPAC Name

N-[(1-benzyltriazol-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(14-7-4-8-21-14)16-9-13-11-19(18-17-13)10-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQFWIMQHPHFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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